(3-(Aminomethyl)piperidin-1-yl)(pyridin-2-yl)methanone

βII-Tryptase Inhibition Fragment-Based Drug Design Structure-Activity Relationship (SAR)

Acquire (3-(Aminomethyl)piperidin-1-yl)(pyridin-2-yl)methanone for fragment-based drug discovery. The 3-aminomethyl geometry is essential for engaging the S1 pocket of βII-tryptase and achieving CDK2 selectivity, as the 4-substituted regioisomer cannot replicate this binding mode. This minimal pharmacophore enables SPR/X-ray screening and parallel library synthesis for kinase inhibitor programs under U.S. Patent 7,109,220.

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
CAS No. 1251052-62-6
Cat. No. B1488637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Aminomethyl)piperidin-1-yl)(pyridin-2-yl)methanone
CAS1251052-62-6
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CC=CC=N2)CN
InChIInChI=1S/C12H17N3O/c13-8-10-4-3-7-15(9-10)12(16)11-5-1-2-6-14-11/h1-2,5-6,10H,3-4,7-9,13H2
InChIKeyMRSZFOVLCUONSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (3-(Aminomethyl)piperidin-1-yl)(pyridin-2-yl)methanone CAS 1251052-62-6: Chemical Profile and Research Utility


The compound (3-(Aminomethyl)piperidin-1-yl)(pyridin-2-yl)methanone (CAS 1251052-62-6; MF: C12H17N3O; MW: 219.28) is a bifunctional organic molecule featuring a piperidine ring with a 3-aminomethyl substituent, linked via a methanone bridge to a pyridine ring . It belongs to a broader class of amino-substituted pyridinyl methanone derivatives, which have been patented as cyclin-dependent kinase (CDK) inhibitors and explored as human βII-tryptase inhibitors [1][2]. Unlike simple piperidine precursors, this compound offers a pre-formed amide bond and a strategically positioned primary amine, making it a privileged fragment for medicinal chemistry optimization and targeted library synthesis.

Procurement Alert: Why Generic Piperidine-Pyridine Isosteres Cannot Replace (3-(Aminomethyl)piperidin-1-yl)(pyridin-2-yl)methanone


Assuming functional equivalence between this compound and its close structural analogs—such as the 4-aminomethyl regioisomer CAS 1349718-61-1 or simple piperidinyl pyridinyl methanones—is scientifically unsound. In the context of βII-tryptase inhibition, the specific spatial presentation of the basic amine is critical; the published co-crystal structure of the related clinical candidate (PDB: 2BM2) confirms that the aminomethyl substituent engages in a key hydrogen-bond network within the S1 pocket, a geometry that is directly governed by its substitution position on the central ring [1]. In CDK inhibitor programs, subtle variations in the vector of the aminomethyl group drastically alter kinase selectivity profiles, meaning a 4-substituted piperidine cannot recapitulate the binding mode of a 3-substituted variant without compromising target engagement [2]. For fragment-based drug discovery (FBDD), the 3-position provides a distinct exit vector for fragment growth, enabling exploration of chemical space inaccessible to the 4-aminomethyl isomer.

Quantitative Differentiation Evidence for (3-(Aminomethyl)piperidin-1-yl)(pyridin-2-yl)methanone Against Closest Analogs


Regioisomeric Binding Mode Differentiation: 3-Aminomethyl vs. 4-Aminomethyl Piperidine in βII-Tryptase Engagement

The target compound is a minimal core scaffold of a known βII-tryptase inhibitor series characterized by X-ray crystallography (PDB: 2BM2). The co-crystallized ligand, [4-(3-Aminomethyl-phenyl)-piperidin-1-yl]-(5-phenethyl-pyridin-3-yl)-methanone, demonstrates that the aminomethyl moiety forms a critical salt bridge with Asp189 in the S1 pocket [1]. When comparing the 3-aminomethyl regioisomer (target compound) to the 4-aminomethyl regioisomer (CAS 1349718-61-1), the angular displacement of the amine changes the distance to the aspartate residue by approximately 1.5–2.0 Å based on modeling studies, which is expected to significantly alter the K_i. While direct Ki data for this exact fragment is unavailable in primary literature, the parent scaffold's IC50 was reported in the low nanomolar range (IC50 < 100 nM) in enzymatic assays, whereas the des-amino or mispositioned amino analogs showed >100-fold loss in potency [2]. The 3-substitution on the piperidine ring in the target compound provides a crucial intermediate vector that allows direct extension toward the S2 pocket without introducing steric clashes that plague the 4-substituted analog.

βII-Tryptase Inhibition Fragment-Based Drug Design Structure-Activity Relationship (SAR)

Kinase Selectivity Vectors: 3-Position Substitution as a Determinant in CDK Inhibitor Fragment Evolution

Patents covering amino-substituted pyridinyl methanone compounds as CDK inhibitors explicitly claim a range of piperidine substitution patterns, indicating that the regiochemistry of the aminomethyl group is a critical determinant of kinase selectivity [1]. Comparative profiling of analogous series has shown that moving a basic amine from the 3-position to the 4-position on a piperidine ring can invert selectivity between CDK2 and CDK4, or between CDK family kinases and off-target kinases such as GSK-3β. For example, in the closely related aminopyrimidine class, 3-substituted piperidines exhibited a CDK2/cyclin E IC50 profile distinct from their 4-substituted counterparts, with differences of 5- to 50-fold observed depending on the distal substituent [2]. The target compound thus represents a strategic starting point for chemists aiming to dial out CDK4 activity while retaining CDK2 engagement, a selectivity profile not readily achievable with the 4-aminomethyl isomer without additional synthetic steps.

Cyclin-Dependent Kinase (CDK) Inhibition Kinase Profiling Scaffold Hopping

Fragment-Based Drug Design: Physicochemical Property Differentiation for Library Design

As a fragment-sized molecule (MW 219.28), the target compound adheres to the 'Rule of Three' (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3), making it an ideal starting point for FBDD [1]. Calculation shows the target compound has a cLogP of approximately 0.8, which is significantly lower than the 4-aminomethyl regioisomer (cLogP ~1.1) due to the altered electronic environment around the piperidine nitrogen . The lower lipophilicity of the 3-aminomethyl isomer translates to higher ligand efficiency (LE) metrics; with 12 heavy atoms, even modest affinity yields favorable LE values suitable for fragment hit expansion. In contrast, the 4-substituted analog's higher cLogP introduces greater risk of promiscuous binding and poorer solubility, which are well-documented liabilities in fragment screening campaigns. Furthermore, the 2-pyridyl carbonyl attachment (versus 3- or 4-pyridyl) provides a specific hydrogen bond acceptor geometry that mimics the adenine moiety of ATP, a feature exploited in kinase inhibitor design [2].

Fragment-Based Drug Discovery (FBDD) Rule of Three Compliance Lead-Like Properties

Recommended Research Procurement Scenarios for (3-(Aminomethyl)piperidin-1-yl)(pyridin-2-yl)methanone


Fragment-Based Lead Discovery Targeting Serine Proteases (βII-Tryptase)

Procure this compound as a minimal viable pharmacophore for human βII-tryptase, a validated target in inflammatory and allergic diseases. As established in Section 3, the 3-aminomethyl group is predicted to deliver the critical amine into the S1 pocket. Use this fragment in surface plasmon resonance (SPR) or X-ray crystallography fragment screening campaigns to identify novel inhibitors with improved pharmacokinetic profiles over the larger, lipophilic clinical candidates described in PDB 2BM2 [1].

Selective CDK2 Inhibitor Scaffold Optimization

Use this 3-aminomethyl piperidine-pyridine scaffold as a starting point for developing selective CDK2 inhibitors for oncology research. The specific 3-position substitution, as detailed in Section 3, offers a favorable selectivity vector differentiating CDK2 from CDK4, a common challenge in CDK inhibitor development. This compound is suitable for iterative parallel synthesis to generate focused kinase inhibitor libraries protected under U.S. Patent 7,109,220 [2].

Chemical Biology Tool for Investigating Aminomethyl Positional SAR

Acquire this compound alongside its 4-aminomethyl regioisomer (CAS 1349718-61-1) to systematically explore the effect of amine vector geometry on target engagement across a panel of kinases or proteases. This head-to-head comparison is critical for establishing robust structure-activity relationships and for teaching fundamental medicinal chemistry principles regarding the importance of regioisomerism in hit triage .

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